molecular formula C14H24NO4P B12517754 Di-tert-butyl (pyridin-3-yl)methyl phosphate CAS No. 820208-43-3

Di-tert-butyl (pyridin-3-yl)methyl phosphate

Cat. No.: B12517754
CAS No.: 820208-43-3
M. Wt: 301.32 g/mol
InChI Key: VHEUBZXSSQAILU-UHFFFAOYSA-N
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Description

Di-tert-butyl (pyridin-3-yl)methyl phosphate is an organic compound that features a pyridine ring substituted with a di-tert-butyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (pyridin-3-yl)methyl phosphate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butyl phosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the product is isolated by evaporating the solvent and purifying the residue using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (pyridin-3-yl)methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl (pyridin-3-yl)methyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism by which di-tert-butyl (pyridin-3-yl)methyl phosphate exerts its effects involves its interaction with molecular targets through its phosphate and pyridine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphine groups.

    2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups.

    3,5-Bis(di-tert-butyl-9H-carbazol-9-yl)phenyl (pyridin-4-yl)methanone: Similar pyridine core but different substituents.

Uniqueness

Di-tert-butyl (pyridin-3-yl)methyl phosphate is unique due to its specific combination of a pyridine ring and a di-tert-butyl phosphate group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, making it valuable in various applications.

Properties

CAS No.

820208-43-3

Molecular Formula

C14H24NO4P

Molecular Weight

301.32 g/mol

IUPAC Name

ditert-butyl pyridin-3-ylmethyl phosphate

InChI

InChI=1S/C14H24NO4P/c1-13(2,3)18-20(16,19-14(4,5)6)17-11-12-8-7-9-15-10-12/h7-10H,11H2,1-6H3

InChI Key

VHEUBZXSSQAILU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(OCC1=CN=CC=C1)OC(C)(C)C

Origin of Product

United States

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